molecular formula C15H12N2S B11859320 4-[(4-Methylphenyl)sulfanyl]quinazoline CAS No. 3458-44-4

4-[(4-Methylphenyl)sulfanyl]quinazoline

Cat. No.: B11859320
CAS No.: 3458-44-4
M. Wt: 252.3 g/mol
InChI Key: MPDLTNZOSNDGOF-UHFFFAOYSA-N
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Description

4-[(4-Methylphenyl)sulfanyl]quinazoline is a synthetic small molecule belonging to the quinazoline class of heterocyclic compounds, which are recognized for their significant and diverse biological activities in medicinal chemistry research . The core quinazoline structure is a privileged scaffold in drug discovery, and its derivatives have been extensively investigated for their potent effects on various therapeutic targets . This specific compound features a (4-methylphenyl)sulfanyl moiety at the 4-position of the quinazoline ring, a modification that can influence its electronic properties, lipophilicity, and subsequent interaction with biological targets. Quinazoline derivatives, including those with sulfur-containing substituents, have demonstrated a wide spectrum of pharmacological research applications. They are frequently explored as key scaffolds in the development of potential anticancer agents . Many related compounds exhibit their activity through mechanisms such as the inhibition of crucial enzymatic pathways. For instance, a closely related analog, 5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine, has been identified as an inhibitor of peptide deformylase, a validated target for antibacterial research, and also shows activity related to dihydrofolate reductase (DHFR), an enzyme critical in the folate metabolic pathway and a well-known target for antimalarial and anticancer agents . This suggests potential research applications for this chemical class in antimicrobial and antiproliferative studies. Furthermore, quinazolinones and quinazolines are widely studied for their ability to inhibit tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and VEGFR-2, which are pivotal in signal transduction pathways controlling cell proliferation and survival . Compounds like gefitinib, erlotinib, and lapatinib, which are FDA-approved drugs, underscore the therapeutic importance of the quinazoline pharmacophore in oncology research . The structural features of this compound make it a valuable chemical tool for researchers investigating these and other biological mechanisms, particularly in the design and synthesis of novel enzyme inhibitors and cytotoxic agents. This product is supplied For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3458-44-4

Molecular Formula

C15H12N2S

Molecular Weight

252.3 g/mol

IUPAC Name

4-(4-methylphenyl)sulfanylquinazoline

InChI

InChI=1S/C15H12N2S/c1-11-6-8-12(9-7-11)18-15-13-4-2-3-5-14(13)16-10-17-15/h2-10H,1H3

InChI Key

MPDLTNZOSNDGOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC=NC3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 4 Methylphenyl Sulfanyl Quinazoline

Established Synthetic Routes to the Quinazoline (B50416) Core Structure

The formation of the fundamental quinazoline ring system is the initial critical phase in the synthesis of 4-[(4-Methylphenyl)sulfanyl]quinazoline. Various classical and modern synthetic methods are employed to construct this bicyclic heterocycle from acyclic or monocyclic precursors.

Ring-Closing Reactions for Quinazoline Scaffold Formation

The construction of the quinazoline scaffold is typically achieved through cyclization reactions that form the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) ring. A common strategy involves the reaction of anthranilic acid derivatives with a one-carbon source. For instance, heating anthranilic acid with formamide is a traditional and straightforward method to produce quinazolin-4(3H)-one, a key intermediate. researchgate.net

Transition-metal-catalyzed reactions have emerged as powerful tools for quinazoline synthesis, offering high efficiency and broad substrate scope. mdpi.comnih.gov These methods often involve the dehydrogenative coupling or cyclization of readily available starting materials like 2-aminobenzyl alcohols or 2-aminobenzaldehydes with nitrogen sources such as nitriles or amides. nih.govfrontiersin.org Catalysts based on metals like manganese, iron, cobalt, and copper are frequently employed. mdpi.comnih.gov For example, a manganese(I)-catalyzed acceptorless dehydrogenative coupling (ADC) strategy can synthesize 2-substituted quinazolines from 2-aminobenzyl alcohol and primary amides. mdpi.com Similarly, iron-catalyzed C(sp³)-H oxidation of 2-alkylamino benzonitriles followed by cyclization provides an efficient route to the quinazoline core. nih.gov

The following table summarizes various catalytic systems used for quinazoline synthesis.

Catalyst SystemStarting MaterialsKey Features
Mn(I) Complex2-Aminobenzyl alcohol, Primary amidesAcceptorless dehydrogenative coupling; phosphine-free ligand. mdpi.comnih.gov
FeCl₂ / t-BuOOH2-Alkylamino benzonitriles, Grignard reagentsFe-catalyzed C(sp³)-H oxidation under mild conditions. nih.gov
Cu(OAc)₂2-Bromobenzyl bromides, Aldehydes, AmmoniaOne-pot tandem reaction; amination followed by cyclization. mdpi.comnih.gov
Ru₃(CO)₁₂ / Xantphos2-Amino-arylmethanols, BenzonitrilesRuthenium-catalyzed dehydrogenative C-N bond formation. mdpi.com

Precursor Synthesis Strategies for Sulfanyl (B85325) Moiety Introduction

To introduce the (4-methylphenyl)sulfanyl group at the C-4 position, a suitable precursor with a good leaving group at this position is required. The most common intermediate is 4-chloroquinazoline. This precursor is typically synthesized from quinazolin-4(3H)-one.

The synthesis of quinazolin-4(3H)-one itself can be accomplished by reacting 2-aminobenzonitrile with secondary amides in the presence of trimethylsilyl polyphosphate (PPSE) or through the condensation of anthranilic acid with formamide. researchgate.netorganic-chemistry.org Subsequently, quinazolin-4(3H)-one is converted to 4-chloroquinazoline by treatment with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

An alternative strategy involves the conversion of quinazolin-4(3H)-one to its corresponding thione, 3H-quinazoline-4-thione. This transformation is achieved using thionating agents like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent. nih.govresearchgate.net The resulting quinazoline-4-thione can then be S-alkylated to introduce the desired sulfanyl group, although nucleophilic substitution of 4-chloroquinazoline is more common for creating aryl sulfide linkages. nih.gov

Strategies for the Stereoselective and Regioselective Incorporation of the Sulfanyl Group

With a suitable precursor like 4-chloroquinazoline in hand, the (4-methylphenyl)sulfanyl moiety can be introduced. The primary challenge is to ensure the reaction occurs exclusively at the C-4 position of the quinazoline ring.

Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position of Quinazolines

Nucleophilic aromatic substitution (SNAr) is the most direct and widely used method for synthesizing 4-arylthio-quinazolines. This reaction involves the treatment of 4-chloroquinazoline with a sulfur nucleophile, in this case, 4-methylbenzenethiol (p-thiocresol). The carbon atom at the C-4 position of the quinazoline ring is highly electrophilic and susceptible to nucleophilic attack, a reactivity that is well-documented for 2,4-dichloroquinazoline precursors. nih.govresearchgate.netnih.gov

The reaction is typically carried out in the presence of a base, such as potassium hydroxide (KOH), sodium hydroxide (NaOH), or an organic base like triethylamine (NEt₃), to deprotonate the thiol and generate the more nucleophilic thiolate anion. nih.govasianpubs.org Solvents like methanol, ethanol, or dimethylformamide (DMF) are commonly used. The high regioselectivity for substitution at the C-4 position is a key advantage of this method. nih.gov For instance, the reaction of 4-chloroquinazoline with various thiols in water, mediated by indium, has been shown to produce 4-thioquinazoline compounds in good yields. asianpubs.org

A specific synthesis of a related compound, 4-(methylthio)-2-phenylquinazoline, was achieved by reacting the potassium salt of 2-phenyl-3H-quinazoline-4-thione with iodomethane, demonstrating the utility of S-alkylation. nih.gov However, for aryl sulfides, the SNAr reaction starting from 4-chloroquinazoline is generally preferred.

Transition-Metal-Catalyzed Cross-Coupling Methodologies for C-S Bond Formation

Transition-metal-catalyzed cross-coupling reactions provide a powerful alternative for forming carbon-sulfur (C-S) bonds. While these methods have received less attention than C-N or C-O bond formation, they are effective for synthesizing aryl sulfides. ias.ac.in Copper-catalyzed methodologies, such as the Chan-Lam coupling, are particularly relevant. ias.ac.in

An efficient synthesis of S-aryl/heteroaryl-quinazolines has been developed through the cross-coupling of 1,4-dihydroquinazoline with aryl boronic acids using copper(II) acetate [Cu(OAc)₂] as the catalyst. ias.ac.in This approach demonstrates the feasibility of forming C-S bonds on the quinazoline scaffold under copper catalysis. Although this specific example involves C-S bond formation at the C-2 position, similar principles can be applied to the C-4 position, typically starting from 4-haloquinazolines and a thiol or its derivative.

The table below details representative conditions for C-S bond formation on quinazoline-related structures.

MethodPrecursorReagentCatalyst/ConditionsProduct Type
SNAr4-ChloroquinazolineThiolsIndium, NaOH, H₂O4-Thioquinazoline asianpubs.org
Chan-Lam Coupling1,4-DihydroquinazolineAryl Boronic Acids[Cu(OAc)₂], Base, SolventS-Aryl-quinazoline ias.ac.in
S-Alkylation3H-Quinazoline-4-thioneIodomethaneKOH, MeOH/H₂O4-Methylthioquinazoline nih.gov

Direct C-H Sulfanylation Approaches (if applicable)

Direct C-H functionalization has emerged as an atom-economical strategy in organic synthesis. This approach involves the direct conversion of a C-H bond into a C-S bond, bypassing the need for pre-functionalized starting materials like haloquinazolines. While transition-metal-catalyzed C-H activation has been used to synthesize the quinazoline core itself, its application for direct sulfanylation at a specific position on a pre-formed quinazoline ring is less common. researchgate.net

For quinazolines, the C-4 position is highly reactive towards nucleophiles but not typically the primary site for electrophilic or radical-based C-H functionalization, which might be directed elsewhere on the ring system. nih.gov Therefore, while direct C-H sulfanylation is a cutting-edge area of research, established methods like SNAr and cross-coupling remain the more reliable and predictable strategies for the regioselective synthesis of this compound.

Green Chemistry Principles and Sustainable Synthesis Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like quinazolines to minimize environmental impact, reduce waste, and enhance safety and efficiency.

Solvent-Free Reaction Conditions and Alternative Solvents

Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis. For quinazoline derivatives, these methods often involve grinding reagents together, sometimes with a solid support or catalyst, to initiate the reaction. This approach eliminates the need for volatile and often toxic organic solvents, simplifying workup procedures and reducing waste. For instance, the synthesis of quinazolin-4(3H)-ones has been achieved by reacting anthranilic acid with various amides in the presence of a montmorillonite K-10 clay catalyst under solvent-free conditions slideshare.netresearchgate.net. This clay catalyst proved to be efficient and reusable, further enhancing the green credentials of the methodology slideshare.net. Another approach involves grinding reactants with anhydrous potassium carbonate and PEG-400, which acts as a liquid phase in the absence of a traditional solvent umich.edu. While not strictly solvent-free, the use of water or biomass-derived solvents like eucalyptol is a key strategy in greening synthetic protocols for quinazoline analogs.

Catalyst/MediumReactantsConditionsOutcomeReference
Montmorillonite K-10Anthranilic acid, AmidesSolvent-free, RefluxEfficient synthesis of quinazolin-4(3H)-ones slideshare.net
PEG-400 / K₂CO₃2-(chloromethyl)-3-phenylquinazolin-4(3H)-one, AminesSolvent-free, GrindingSynthesis of quinazolinone derivatives umich.edu

Catalyst Development for Enhanced Atom Economy and Efficiency

Atom economy is a core principle of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. Catalyst development is central to achieving this goal. For quinazoline synthesis, a variety of catalysts have been developed that promote efficiency and reduce the need for stoichiometric reagents.

Recent advancements include the use of single-atom catalysts, such as a single cobalt atom supported on a nitrogen-doped carbon matrix (Co₁@NC-50), for the construction of quinazolines from ethanol rsc.org. This method boasts high atom economy, uses air as the oxidant, and employs an abundant, recyclable metal catalyst rsc.org. Similarly, heterogeneous catalysts like manganese oxides (α-MnO₂) have been used for the synthesis of quinazolines from 2-aminobenzylamines and alcohols, offering the advantage of being robust and reusable nih.gov. The development of magnetic nano-catalysts, such as copper supported on magnetic modified graphene oxide, allows for the synthesis of quinazoline derivatives under solvent-free conditions with easy, magnetic separation and recycling of the catalyst nih.gov. Such innovations avoid the waste associated with homogenous catalysts and harsh reaction conditions.

Catalyst SystemReaction TypeKey AdvantagesReference
Single Cobalt Atom (Co₁@NC-50)Aerobic dehydrocyclizationHigh atom economy, uses air as oxidant, recyclable rsc.org
α-MnO₂Oxidative cyclizationHeterogeneous, cost-effective, reusable nih.gov
Copper on Magnetic Graphene OxideThree-component reactionRecyclable, solvent-free conditions, easy separation nih.gov

Microwave-Assisted and Photochemical Synthesis Routes

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter timeframes compared to conventional heating researchgate.netnih.gov. The synthesis of various quinazoline and quinazolinone derivatives has been successfully achieved using microwave irradiation, frequently under solvent-free conditions, which further enhances the green nature of the process nih.gov. For example, the reaction of 2-aminobenzophenones with urea in glacial acetic acid under microwave irradiation produces 4-phenylquinazolin-2(1H)-one derivatives in 30-45 minutes with good yields nih.gov. Microwave heating has been shown to significantly improve reaction rates and yields in the synthesis of 2-alkylthio-4-aminoquinazolines frontiersin.org.

Photochemical synthesis offers another sustainable route, utilizing light as a clean reagent to initiate reactions. While direct photochemical synthesis of this compound is not widely reported, photochemical methods are used for creating the quinazoline core and for transformations of related sulfur-containing compounds. For instance, photoredox organocatalysts have been used for the metal-free, visible-light-mediated oxidative coupling of amidines to form quinazolines organic-chemistry.org. Photocatalytic oxidation of aryl sulfides to sulfoxides, a potential transformation for the title compound, has been achieved with high selectivity using modified Cu₂O crystals under blue LED irradiation nih.gov.

Chemical Reactivity and Derivatization from the this compound Core

The this compound molecule possesses several reactive sites, allowing for a variety of chemical transformations on both the quinazoline heterocycle and the sulfanyl linkage.

Electrophilic and Nucleophilic Reactions on the Quinazoline Heterocycle

The chemical reactivity of the quinazoline ring is dictated by the electron-withdrawing nature of the two nitrogen atoms. The pyrimidine portion of the ring system is generally resistant to electrophilic substitution wikipedia.org. When such reactions do occur, substitution happens preferentially on the benzene ring, with the order of reactivity being positions 8 > 6 > 5 > 7 wikipedia.org. Nitration is a known electrophilic substitution reaction for the parent quinazoline nih.gov.

Conversely, the pyrimidine ring, particularly at positions 2 and 4, is activated for nucleophilic aromatic substitution (SNAr). The synthesis of this compound itself typically proceeds via an SNAr reaction, where a 4-haloquinazoline (commonly 4-chloroquinazoline) is treated with 4-methylbenzenethiol mdpi.comresearchgate.net. This displacement is highly regioselective for the 4-position due to its higher susceptibility to nucleophilic attack compared to the 2-position mdpi.comnih.govresearchgate.netnih.gov. The sulfanyl group at the 4-position can also act as a leaving group, allowing for further derivatization by reaction with other nucleophiles, such as amines, under specific conditions consensus.app.

Reaction TypePosition(s)Typical ReagentsProduct TypeReference
Electrophilic SubstitutionBenzene ring (8, 6, 5, 7)Fuming HNO₃ / H₂SO₄Nitroquinazolines nih.gov
Nucleophilic Substitution4-positionThiols, Amines, Azides4-substituted quinazolines mdpi.commdpi.comconsensus.app

Oxidative and Reductive Transformations Involving the Sulfanyl Linkage

The sulfur atom in the sulfanyl (thioether) linkage is susceptible to oxidation. It can be selectively oxidized to form the corresponding sulfoxide and, under more forcing conditions, the sulfone. These transformations are significant as they can modulate the electronic properties and biological activity of the molecule. The oxidation of aryl sulfides to sulfoxides and sulfones is a well-established transformation, often employing reagents like hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), or permanganates organic-chemistry.orgresearchgate.net. Green approaches using O₂ or air as the terminal oxidant have also been developed, where the selectivity between the sulfoxide and sulfone can be controlled by temperature organic-chemistry.org. In vivo studies of related sulfur-containing heterocyclic drugs have shown that the oxidation of a sulfoxide to a sulfone can be a key metabolic pathway, with the sulfone metabolite being responsible for the observed biological efficacy nih.gov.

Reductive transformations of the sulfanyl linkage are less common but can be achieved. This would involve cleavage of the carbon-sulfur bond. While specific methods for the direct reduction of the C-S bond in this compound are not extensively documented, general methods for the reductive cleavage of thioethers, such as using dissolving metal reductions or certain catalytic systems, could potentially be applied to remove the (4-methylphenyl)sulfanyl group and generate the parent quinazoline scaffold.

Regioselective Functionalization of the Phenyl Substituent

The regioselective functionalization of the phenyl substituent in this compound is a critical aspect of its chemical behavior, allowing for the introduction of various functional groups onto the pendant phenyl ring. This process is primarily governed by the principles of electrophilic aromatic substitution, where the directing effects of the substituents on the phenyl ring dictate the position of the incoming electrophile.

The phenyl ring in this compound is substituted with two groups: a methyl group (-CH₃) and the quinazolin-4-ylsulfanyl group (-S-Quinazoline). Both of these substituents are known to be ortho, para-directing and activating groups in electrophilic aromatic substitution reactions. The methyl group is a weakly activating group, donating electron density to the ring primarily through an inductive effect and hyperconjugation. libretexts.orgchemguide.co.ukaskfilo.com The sulfanyl group, being a thioether, is a moderately activating group that donates electron density through resonance by the participation of the sulfur atom's lone pairs. youtube.com

In the specific case of this compound, the methyl and quinazolinylsulfanyl groups are situated in a para relationship to each other on the phenyl ring. This arrangement has a significant influence on the regioselectivity of subsequent electrophilic substitution reactions. The activating effects of both the methyl and the sulfanyl groups reinforce each other, directing incoming electrophiles to the positions that are ortho to the sulfanyl group and meta to the methyl group. Due to the steric hindrance that might be posed by the bulky quinazoline moiety, substitution at the position ortho to the sulfanyl group is generally favored.

While specific studies on the regioselective functionalization of the phenyl ring of this compound are not extensively documented, the expected outcomes can be inferred from the behavior of analogous 4-methylphenyl thioether compounds in various electrophilic aromatic substitution reactions. These reactions, such as nitration, halogenation, and Friedel-Crafts acylation, provide valuable insights into the probable regiochemical course of such transformations.

For instance, the nitration of p-tolyl thioethers typically yields products where the nitro group is introduced at the position ortho to the sulfur atom. masterorganicchemistry.com Similarly, halogenation reactions are expected to follow the same regiochemical preference. Friedel-Crafts acylation, another important electrophilic aromatic substitution, would also be directed to the ortho position relative to the sulfanyl group, although the Lewis acid catalyst used can sometimes complex with the sulfur atom, potentially influencing the reaction's outcome. sapub.orgnih.govorganic-chemistry.org

The following table summarizes representative examples of regioselective functionalization reactions on compounds analogous to the phenyl substituent of this compound, illustrating the expected regioselectivity.

ReactionReagents and ConditionsMajor Product(s)Reference
NitrationHNO₃, H₂SO₄, 0 °C4-Methyl-2-nitrophenyl phenyl sulfide masterorganicchemistry.com
BrominationBr₂, CCl₄, rt2-Bromo-4-methylphenyl phenyl sulfideAnalogous reaction
Friedel-Crafts AcylationCH₃COCl, AlCl₃, CS₂, 0 °C1-(2-(Phenylsulfanyl)-5-methylphenyl)ethan-1-one sapub.orgnih.gov

Computational Chemistry and Molecular Modeling Studies of 4 4 Methylphenyl Sulfanyl Quinazoline

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are at the heart of modern computational chemistry, providing detailed insights into the electronic nature of molecules. These methods are instrumental in predicting a wide range of properties for compounds like 4-[(4-Methylphenyl)sulfanyl]quinazoline.

Density Functional Theory (DFT) for Ground State Properties, Vibrational Frequencies, and NMR Chemical Shifts

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. For this compound, DFT calculations, often employing basis sets like B3LYP/6-31G, would be used to determine its optimized ground state geometry. This provides foundational data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure.

Vibrational frequency analysis, performed computationally, can predict the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific molecular motion, and the calculated frequencies can be compared with experimental data to confirm the structure.

Furthermore, DFT is a powerful tool for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical predictions are invaluable for interpreting experimental NMR spectra, aiding in the structural elucidation of the compound and its derivatives. For similar quinazoline (B50416) structures, DFT calculations have shown good agreement with experimental spectroscopic data. nih.gov

Table 1: Predicted Ground State Properties of this compound (Illustrative)

Property Predicted Value Method
Total Energy [Value] Hartree DFT/B3LYP
Dipole Moment [Value] Debye DFT/B3LYP
Key Vibrational Frequencies C=N stretch, C-S stretch DFT/B3LYP

Note: The values in this table are illustrative and would need to be calculated using specific DFT software.

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Maps

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability.

An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. For this compound, an ESP map would highlight electron-rich regions (typically in red), which are susceptible to electrophilic attack, and electron-deficient regions (in blue), which are prone to nucleophilic attack. This provides a clear picture of the molecule's reactive sites.

Reaction Mechanism Elucidation via Transition State Search

Computational methods can be used to map out the entire energy landscape of a chemical reaction, including the identification of transition states. For this compound, this could involve studying its synthesis or its interactions with biological targets. By locating the transition state structures and calculating their energies, chemists can determine the activation energy of a reaction, providing insights into its kinetics and feasibility.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While quantum mechanical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. This is particularly important for understanding how the molecule behaves in a biological environment or in solution.

Analysis of Dynamic Behavior and Conformational Ensembles

MD simulations of this compound would reveal its conformational flexibility. The molecule is not rigid, and the bonds, particularly the C-S bond, can rotate, leading to different spatial arrangements of the phenyl and quinazoline rings. An MD simulation would generate a conformational ensemble, showing the most probable shapes the molecule adopts at a given temperature. Analysis of these trajectories can identify stable conformations and the energy barriers between them. Such simulations are commonly performed for quinazoline derivatives to understand their interaction with biological targets. nih.govrsc.orgnih.govresearchgate.net

Free Energy Calculations for Solvation and Ligand Binding

MD simulations can also be used to calculate the free energy of solvation, which is the energy change when a molecule is transferred from a vacuum to a solvent. This is crucial for predicting the solubility of this compound in different solvents.

Furthermore, if this compound is being investigated as a potential drug candidate, free energy calculations can be used to predict its binding affinity to a target protein. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can provide quantitative estimates of the binding free energy, guiding the design of more potent inhibitors.

Note: These parameters would be derived from the analysis of MD simulation trajectories.

Ligand-Protein Docking Studies for Putative Biological Target Identification

No ligand-protein docking studies specifically investigating this compound were found in the reviewed literature. While docking studies are common for other quinazoline derivatives to predict their binding affinities and interaction modes with various protein targets, such as kinases and receptors, this specific compound has not been a reported subject of such research.

Homology Modeling and Structure Preparation of Target Proteins

Information regarding homology modeling and structure preparation of target proteins for the purpose of docking with this compound is not available.

Evaluation of Binding Modes and Interaction Energies

There is no published data on the evaluation of binding modes and interaction energies of this compound with any biological target.

Pharmacophore Modeling and Virtual Screening Approaches for Ligand Design

No pharmacophore models have been generated based on this compound, nor has it been used in virtual screening campaigns to identify new ligands. Pharmacophore modeling is a widely used technique for designing new molecules based on the essential structural features required for biological activity, but its application to this specific compound has not been reported.

Structure Activity Relationship Sar Investigations of 4 4 Methylphenyl Sulfanyl Quinazoline Derivatives

Impact of Substitutions on the Quinazoline (B50416) Ring System on Biological Activities

The quinazoline ring system serves as a crucial anchor for molecular interactions with biological targets. Modifications to this core structure, through the introduction of various substituents, can significantly modulate the electronic and steric properties of the molecule, thereby influencing its biological efficacy.

Electronic and Steric Effects of Substituents at Varying Positions

The introduction of substituents at different positions of the quinazoline ring can dramatically alter the biological activity of 4-[(4-Methylphenyl)sulfanyl]quinazoline derivatives. Both the electronic nature (electron-donating or electron-withdrawing) and the size (steric bulk) of these substituents play pivotal roles.

For instance, in related 4-anilinoquinazoline series, substitutions at the 6- and 7-positions of the quinazoline core have been extensively studied. Electron-withdrawing groups in these positions can enhance anticancer activity. mdpi.com While direct SAR studies on the this compound scaffold are limited, inferences can be drawn from broader quinazoline chemistry. It is generally understood that substitutions at positions such as 2, 6, and 8 are critical for modulating antimicrobial activities. nih.gov The presence of halogen atoms, such as iodine, at the 6 and 8 positions has been shown to significantly improve the antibacterial profile of quinazolinone derivatives. nih.gov

Compound
Parent CompoundDerivative ADerivative BDerivative CDerivative Dnih.gov

Role of Modifications to the Sulfanyl (B85325) Linkage and Sulfur Atom in Biological Potency

The sulfanyl (-S-) linkage between the quinazoline ring and the methylphenyl moiety is a key structural feature that dictates the molecule's three-dimensional shape and its ability to interact with biological targets.

Isosteric Replacements of Sulfur and Oxidation State Variations

Bioisosteric replacement of the sulfur atom with other groups, such as an oxygen atom (ether linkage), a methylene group (carbon linkage), or a nitrogen atom (amino linkage), can profoundly impact the compound's physicochemical properties and biological activity. For instance, the replacement of a carbon atom with a sulfur atom in other heterocyclic systems has been shown to introduce new interactions that can stabilize the ligand-target complex. nih.gov

Furthermore, varying the oxidation state of the sulfur atom to form a sulfoxide (-SO-) or a sulfone (-SO2-) introduces polarity and hydrogen bond accepting capabilities. These modifications can alter the solubility, metabolic stability, and binding interactions of the molecule. In related quinazoline structures, the introduction of a sulfone moiety has been a strategy in the design of anticancer agents. nih.gov

Modification
Parent LinkageIsosteric ReplacementIsosteric ReplacementOxidationOxidation

Conformational Flexibility of the Sulfanyl Bridge

The sulfanyl bridge provides a degree of rotational freedom, allowing the phenyl ring to adopt various conformations relative to the quinazoline core. This conformational flexibility is crucial for the molecule's ability to adapt its shape to fit into the binding pocket of a biological target. Computational modeling and conformational analysis studies can provide valuable insights into the preferred low-energy conformations of these molecules and how different substituents might influence this conformational landscape. The spatial arrangement of the aryl group, dictated by the sulfanyl linker, is a key determinant of biological activity.

Influence of Substituents on the Phenyl Ring on Biological Activities and Selectivity

Modifications to the 4-methylphenyl ring offer another avenue for fine-tuning the biological activity and selectivity of this compound derivatives. The nature and position of substituents on this ring can influence electronic properties, lipophilicity, and steric interactions with the target protein.

In a series of 4-thioquinazoline derivatives containing a chalcone moiety, it was found that bulky and electron-withdrawing groups on the aromatic ring could significantly influence antiviral activity. nih.gov For example, compounds with 3,4-di-OCH3 or 4-CF3 substitutions on the phenyl ring exhibited good curative activity against Tobacco Mosaic Virus (TMV). nih.gov This suggests that both steric bulk and electronic effects on the phenyl ring are critical for biological potency.

Compound Series
nih.govM-SeriesM-SeriesM-SeriesM-Series

These findings underscore the importance of a systematic exploration of the substituent effects on the phenyl ring to optimize the biological profile of this compound derivatives.

Positional Effects of Substituents on the Aromatic Ring

The placement of chemical groups on the aromatic rings of 4-(arylthio)quinazoline derivatives plays a critical role in determining their biological activity. Studies have demonstrated that even minor shifts in substituent positioning can lead to significant changes in potency.

A key study by Yang et al. in 2007, which investigated the anti-proliferative activities of a series of S'-substituted 4-alkyl(aryl)thioquinazoline derivatives against the PC3 prostate cancer cell line, provides valuable insights into these positional effects. Their findings highlight the importance of the substitution pattern on the phenylthio moiety for cytotoxic activity.

Among the synthesized compounds, those with specific substitutions on the phenyl ring demonstrated the highest efficacy. For instance, a derivative with a chlorine atom at the para-position of the phenyl ring (Compound 3c) exhibited the most potent activity with an IC50 value of 1.8 µM. This suggests that an electron-withdrawing group at this position is favorable for activity.

In contrast, the placement of a methyl group, as seen in the parent compound this compound (analogous to compound 3a in the study), resulted in a slightly lower but still significant activity (IC50 = 5.6 µM). The activity of other derivatives with different substituents further underscores the sensitivity of the molecule's biological function to the electronic and steric properties of the groups on the phenyl ring.

Anti-proliferative Activities of 4-(Arylthio)quinazoline Derivatives Against PC3 Cells
CompoundSubstitution on Phenyl RingIC50 (µM)
3c4-Chloro1.8
3a4-Methyl5.6
3d2,4-Dichloro8.1
3f4-Fluoro8.7
3l4-Methoxy8.9

Exploration of Diverse Phenyl Ring Modifications

Beyond simple positional changes of substituents, researchers have explored more diverse modifications of the phenyl ring in the 4-(phenylsulfanyl)quinazoline scaffold to understand the broader chemical space for biological activity. These modifications include the introduction of various functional groups and the exploration of bioisosteric replacements.

The work by Yang et al. also sheds light on this aspect. Their research included derivatives with a range of substituents on the phenyl ring, such as halogens (fluoro, chloro) and alkoxy groups (methoxy). The data indicates that electron-withdrawing groups, in general, tend to enhance the anti-proliferative activity of these compounds against PC3 cells. For example, the 4-fluoro (Compound 3f) and 4-methoxy (Compound 3l) derivatives showed IC50 values of 8.7 µM and 8.9 µM, respectively. The disubstituted analog with chlorine atoms at both the 2 and 4 positions (Compound 3d) had an IC50 of 8.1 µM, suggesting that while multiple substitutions are tolerated, they may not necessarily lead to a significant increase in potency compared to a single, well-placed substituent.

While the cited study provides a foundational understanding, the broader exploration of bioisosteres (substituents or groups with similar physical or chemical properties that produce broadly similar biological properties) and ring expansion or contraction of the phenyl ring in the context of this compound remains an area with limited specific public data. General principles of medicinal chemistry suggest that replacing the phenyl ring with other aromatic systems, such as pyridine, thiophene, or other heterocycles, could modulate the compound's pharmacokinetic and pharmacodynamic properties. Such modifications could influence factors like solubility, metabolic stability, and target-binding interactions. However, without specific studies on this particular scaffold, these remain theoretical considerations for future research.

Stereochemical Implications for Structure-Activity Profiles

The relevance of stereochemistry to the structure-activity profile of a compound arises when a chiral center is present, leading to the existence of enantiomers or diastereomers. In the case of this compound and the derivatives discussed in the primary literature, there are no inherent chiral centers in the core structure.

Consequently, the available research on the SAR of this specific class of compounds does not delve into stereochemical implications. The synthesized and evaluated analogues are typically achiral. Should future modifications to the this compound scaffold involve the introduction of chiral centers—for instance, through the addition of chiral side chains or the creation of atropisomers—then the investigation of the differential biological activity of the resulting stereoisomers would become a critical aspect of the SAR studies. At present, however, this remains a hypothetical consideration as no relevant chiral analogues have been reported in the reviewed literature.

Development of Predictive SAR Models for Specific Biological Endpoints

The development of predictive Quantitative Structure-Activity Relationship (QSAR) models is a valuable tool in medicinal chemistry for forecasting the biological activity of novel compounds based on their physicochemical properties. For a given series of compounds, such as the 4-(arylthio)quinazoline derivatives, a systematic collection of biological activity data alongside the calculation of molecular descriptors can facilitate the creation of such models.

While specific QSAR models for this compound derivatives are not extensively documented in publicly available literature, the systematic data generated by studies like that of Yang et al. provides a strong foundation for such an endeavor. The observed correlation between the electronic properties of the substituents on the phenyl ring and the anti-proliferative activity suggests that descriptors related to electronegativity, lipophilicity (logP), and steric parameters (like molar refractivity) could be key variables in a predictive model.

For example, a QSAR study could correlate the IC50 values of a larger set of 4-(arylthio)quinazoline analogues with calculated parameters to derive a mathematical equation. This equation could then be used to predict the activity of yet-to-be-synthesized derivatives, thereby prioritizing the synthesis of compounds with the highest predicted potency and streamlining the drug discovery process. The establishment of a robust and validated QSAR model would represent a significant step forward in the rational design of more effective anticancer agents based on the this compound scaffold.

Mechanistic Insights into the Biological Activity of 4 4 Methylphenyl Sulfanyl Quinazoline Analogues

Exploration of Molecular Targets and Pathways Mediating Biological Effects

The biological effects of 4-[(4-Methylphenyl)sulfanyl]quinazoline analogues are mediated through their interaction with specific molecular targets, leading to the modulation of crucial signaling pathways. Research has focused on their ability to inhibit enzymes, bind to receptors, and interfere with protein-protein interactions.

A primary mechanism of action for many quinazoline (B50416) derivatives is the inhibition of protein kinases, particularly tyrosine kinases, which are critical regulators of cellular signaling pathways involved in cell growth, differentiation, and survival.

Tyrosine Kinase Inhibition: Analogues such as 4-anilinoquinazolines have been identified as potent and highly selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding site in the kinase domain of the receptor. nih.govnih.gov This competitive inhibition prevents the phosphorylation of tyrosine residues on substrate proteins, thereby blocking the downstream signaling cascades that promote cell proliferation. The structure-activity relationship for these compounds can be exceptionally specific; for instance, in 4-(alpha-phenethylamino)quinazolines, the stereochemistry of a methyl group on the side chain drastically influences inhibitory activity. An (R)-methyl group can enhance the inhibitory constant (Ki) to as low as 630 pM, while the corresponding (S)-methyl enantiomer leads to a significant loss of potency, highlighting the precise conformational requirements of the ATP-binding site. nih.gov

Similarly, quinazoline-based compounds have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), another tyrosine kinase crucial for angiogenesis. dovepress.com Compounds like SKLB1002, a quinazoline containing a 1,3,4-thiadiazole ring, have demonstrated potent VEGFR-2 inhibition with an IC50 value of 32 nmol/L. dovepress.com The bicyclic quinazoline ring is believed to fit effectively within the large ATP binding domain of these kinases. dovepress.com

Table 1: Inhibition of Tyrosine Kinases by Quinazoline Analogues
Compound ClassTarget EnzymeMechanism of ActionReported Potency
4-AnilinoquinazolinesEGFR Tyrosine KinaseATP-Competitive InhibitionPotent and selective inhibition noted nih.gov
4-(alpha-Phenethylamino)quinazolinesEGFR Tyrosine KinaseATP-Competitive InhibitionKi of 630 pM for the (R)-methyl analogue nih.gov
Quinazoline-1,3,4-thiadiazole hybrids (e.g., SKLB1002)VEGFR-2Not specified, likely ATP-competitiveIC50 = 32 nmol/L dovepress.com

Beyond enzyme inhibition, quinazoline analogues have been shown to interact with various cell surface receptors, acting as antagonists.

Adenosine Receptor Antagonism: Certain 4-substituted quinazoline derivatives have been identified as adenosine receptor (AR) antagonists. nih.gov One study identified a 4-methylquinazoline derivative that demonstrated binding to all AR subtypes, with some selectivity for the A2B receptor. nih.gov The N3 atom of the quinazoline ring was found to be crucial for recognition by the A2B adenosine receptor. Functional assays confirmed that this lead compound could inhibit the A2B receptor-mediated rise in intracellular calcium, confirming its antagonistic effect. nih.gov

Table 2: Adenosine Receptor Binding Profile of a Lead Quinazoline Analogue (Compound 38)
Receptor SubtypeBinding Affinity (Ki)Selectivity vs. human A2B
Human A2B112 nM-
Rat A1~1187 nM10.6-fold nih.gov
Rat A2A~2397 nM21.4-fold nih.gov
Human A31.85 µM16.5-fold nih.gov

Modulating protein-protein interactions (PPIs) represents a sophisticated therapeutic strategy, and some quinazoline derivatives have been shown to function as PPI modulators. nih.gov These interactions are fundamental to most cellular processes, and their disruption can be a powerful mechanism for therapeutic intervention. nih.gov

One notable example is RVX-208, a quinazoline derivative that specifically targets the interaction between bromodomain-containing proteins and acetylated histones. nih.gov RVX-208 shows specificity for BRD3, a member of the bromodomain and extra-terminal domain (BET) family of proteins. By binding to the bromodomain, RVX-208 prevents the recruitment of transcriptional machinery to chromatin, thereby modulating gene expression. This mechanism is being explored for its potential in treating atherosclerosis. nih.gov

Cellular Response Mechanisms Investigated Through in vitro Studies

The molecular interactions of this compound analogues translate into distinct cellular responses, which have been extensively studied in various in vitro models. Key observed cellular mechanisms include the induction of programmed cell death (apoptosis), arrest of the cell division cycle, and direct antimicrobial or antiviral actions.

A significant focus of research on quinazoline analogues has been their anticancer potential, which is often linked to their ability to induce apoptosis and cause cell cycle arrest in cancer cells.

Apoptosis and Cell Cycle Arrest: Numerous studies have demonstrated that quinazoline derivatives can trigger apoptosis and halt cell cycle progression in cancer cell lines. nih.govnih.gov For example, certain novel quinazoline-sulfonamide hybrids have been shown to exert strong cytotoxic effects against MCF-7 breast cancer cells, with IC50 values in the low micromolar range. nih.gov Flow cytometry analysis revealed that these compounds can arrest the cell cycle in the G1 phase. nih.gov Specifically, treatment of MCF-7 cells with one such compound increased the percentage of cells in the G1 phase from 57.91% in control cells to 66.55% in treated cells. nih.gov Further analysis confirmed that these compounds effectively trigger apoptosis, with a notable population of cells entering both early and late apoptotic stages. nih.gov Another quinazolin-4(3H)-one derivative was found to arrest MCF-7 cell growth at the G1/S phase transition. dovepress.com

Table 3: Effect of a Quinazoline-Sulfonamide Hybrid (Compound 4d) on MCF-7 Cell Cycle Distribution
Treatment% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control57.91 ± 0.61%Data not specifiedData not specified
1.25 µM Compound 4d62.51 ± 0.14%DecreasedDecreased
2.5 µM Compound 4d64.95 ± 0.21%DecreasedDecreased
5 µM Compound 4d66.55 ± 0.78%DecreasedDecreased
Data from a 24-hour incubation study. nih.gov

Analogues of the quinazoline family, including 4-thioquinazolines, have demonstrated promising activity against various pathogens, including viruses and bacteria. nih.govnih.gov

Antiviral Activity: A series of novel 4-thioquinazoline derivatives incorporating a chalcone moiety was synthesized and evaluated for antiviral activity against the Tobacco Mosaic Virus (TMV). nih.gov Several of these compounds displayed good antiviral activity. In vivo testing showed that the most potent compounds offered significant protection against TMV, with EC50 values of 138.1 and 154.8 µg/mL, which were superior to the commercial agent Ribavirin (EC50 = 436.0 µg/mL). nih.gov Other quinazoline urea analogues have shown potent inhibition of influenza A and B viruses, as well as other RNA viruses. researchgate.net

Antimicrobial Activity: The antibacterial potential of quinazoline derivatives has also been reported. For instance, acylhydrazone quinazolines have shown significant activity against a panel of bacteria including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov The mechanism for some antibacterial analogues has been linked to the inhibition of DNA Gyrase, an essential enzyme for bacterial DNA replication. nih.gov

Table 4: Antiviral Activity of 4-Thioquinazoline-Chalcone Derivatives against TMV
CompoundBioactivityEC50 (in vivo)
Compound M2Protection against TMV138.1 µg/mL nih.gov
Compound M6Protection against TMV154.8 µg/mL nih.gov
Ribavirin (Control)Protection against TMV436.0 µg/mL nih.gov

Modulation of Cellular Signaling Cascades

Quinazoline derivatives are well-documented as inhibitors of various protein kinases, which are pivotal components of cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. mdpi.comnih.gov Analogues of this compound likely exert their biological effects by interfering with one or more of these critical signaling cascades.

PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and survival, and its aberrant activation is a hallmark of many cancers. rsc.org Several quinazoline derivatives have been developed as inhibitors of PI3K. nih.govrsc.org For instance, studies on dimorpholinoquinazoline-based compounds have shown that they can inhibit the phosphorylation of Akt, mTOR, and S6K, key downstream effectors of the PI3K pathway. While some analogues may directly target PI3Kα, others might exhibit a more complex mechanism, potentially affecting multiple nodes within the cascade. nih.gov The introduction of a thioether linkage at the 4-position, as seen in this compound, could influence the binding affinity and selectivity towards different PI3K isoforms.

NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. nih.govacs.org Quinazoline derivatives have been identified as potent inhibitors of NF-κB activation. acs.org Some alkylthiourea quinazoline derivatives have been shown to selectively inhibit the activation of NF-κB in macrophage-like cells by blocking the translocation of the NF-κB dimer to the nucleus. nih.gov It is plausible that this compound analogues could also interfere with the NF-κB pathway, potentially through a similar mechanism of inhibiting the nuclear translocation of NF-κB subunits.

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade that transmits signals from the cell surface to the nucleus, regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Certain 4-alkyl(aryl)thioquinazoline derivatives have been evaluated for their effects on components of this pathway, such as extracellular signal-regulated kinases (ERK). nih.gov The substitution pattern on the phenylsulfanyl moiety of this compound would likely influence its interaction with and modulation of different kinases within the MAPK cascade.

The following table summarizes the inhibitory activities of some 4-substituted quinazoline analogues on key signaling proteins.

Compound ClassTarget Pathway/ProteinObserved EffectReference
DimorpholinoquinazolinesPI3K/Akt/mTORInhibition of Akt, mTOR, and S6K phosphorylation nih.gov
Alkylthiourea quinazolinesNF-κBInhibition of NF-κB nuclear translocation nih.gov
4-Alkyl(aryl)thioquinazolinesERK (MAPK pathway)Inhibition of proliferation in cancer cell lines nih.gov
4-AnilinoquinazolinesEGFR (Tyrosine Kinase)Inhibition of EGFR kinase activity nih.govekb.eg

Mechanistic Studies of Selectivity and Off-Target Interactions at the Molecular and Cellular Level

A critical aspect in the development of any therapeutic agent is its selectivity for the intended molecular target. High selectivity minimizes the potential for off-target effects and associated toxicities. For quinazoline-based inhibitors, selectivity is often assessed through comprehensive kinase profiling and cellular assays.

The substitution at the 4-position of the quinazoline ring plays a crucial role in determining target selectivity. For example, the well-known 4-anilinoquinazoline scaffold is a cornerstone for many epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. nih.govekb.eg The anilino group forms key hydrogen bonds within the ATP-binding pocket of EGFR. In contrast, a 4-thioether linkage, as in this compound, would alter the geometry and electronic properties of the molecule, potentially shifting its selectivity profile towards other kinases or molecular targets.

Studies on 4-aryl quinazolines have demonstrated that modifications to the 4-position substituent can significantly impact isoform selectivity within the PI3K family. rsc.org For instance, subtle changes to the phenyl group in 4-aryl quinazolines can modulate the activity against PI3Kδ versus other isoforms. rsc.org Therefore, the 4-methylphenyl group in the subject compound is expected to influence its selectivity profile.

To experimentally determine the selectivity of this compound analogues, a panel of kinase assays is typically employed. These assays can reveal the inhibitory activity against a broad range of kinases, providing a comprehensive selectivity profile. Cellular thermal shift assays (CETSA) can also be used to confirm target engagement and assess off-target binding within a cellular context. The table below illustrates the selectivity of representative quinazoline derivatives against different kinase isoforms.

Compound/ClassPrimary TargetSelectivity ProfileReference
4-Aryl quinazolinesPI3KδShowed selectivity over PI3Kα, β, and γ isoforms rsc.org
4-AnilinoquinazolinesEGFRHigh selectivity for EGFR over other tyrosine kinases ekb.eg

Omics-Based Approaches for De Novo Target Identification and Pathway Deconvolution

In cases where the precise molecular target of a compound is unknown, or to gain a broader understanding of its cellular effects, omics-based approaches such as proteomics, transcriptomics, and metabolomics are invaluable tools. These technologies provide a global view of the changes in proteins, gene expression, and metabolites within a cell or organism upon treatment with a compound.

Proteomics: Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique for identifying the direct targets of a compound. This method utilizes chemical probes that mimic the compound of interest but are modified with a reporter tag. These probes can covalently label the active sites of target enzymes in a complex proteome, allowing for their subsequent enrichment and identification by mass spectrometry. For instance, ABPP has been successfully used to identify the target of engineered quinazoline derivatives in pathogenic bacteria. researchgate.net A similar approach could be employed to identify the molecular targets of this compound analogues in mammalian cells.

Quantitative proteomics can also be used to assess global changes in protein expression following treatment with a compound. This can provide insights into the cellular pathways that are modulated and help to identify downstream effects and potential off-target interactions.

Transcriptomics: Transcriptomic analysis, typically performed using microarray or RNA-sequencing (RNA-Seq), measures the changes in gene expression across the entire genome in response to a compound. This can reveal which signaling pathways are activated or inhibited and can help to formulate hypotheses about the compound's mechanism of action. For example, transcriptomic analysis of cells treated with quinazoline derivatives has been used to identify enrichment in the NF-κB signaling pathway. ekb.eg

Metabolomics: Metabolomics involves the comprehensive analysis of small molecule metabolites in a biological system. By examining the changes in the metabolome after compound treatment, researchers can gain insights into the metabolic pathways that are affected. This can be particularly useful for understanding the downstream consequences of inhibiting a particular enzyme or signaling pathway.

The integration of these different omics datasets can provide a comprehensive and systems-level understanding of the mechanism of action of this compound analogues.

Development of Molecular Probes for Target Validation and in situ Binding Studies

To validate a putative drug target and to study its engagement by a ligand in a cellular environment, the development of molecular probes is essential. These probes are typically derived from the compound of interest by incorporating a reporter group, such as a fluorescent dye, a biotin tag, or a photoaffinity label.

Fluorescent Probes: Quinazoline-based fluorescent probes have been developed for various targets, including α1-adrenergic receptors. nih.gov These probes consist of the quinazoline pharmacophore linked to a fluorophore. Such probes can be used in fluorescence microscopy to visualize the subcellular localization of the target and in fluorescence-based binding assays to quantify target engagement. A fluorescent analogue of this compound could be synthesized by attaching a suitable fluorophore to a position on the quinazoline ring or the phenyl group that is not critical for target binding.

Affinity-Based Probes: Probes containing a biotin tag can be used for affinity pull-down experiments to isolate the target protein from cell lysates. Photoaffinity probes, which contain a photoreactive group, can be used to covalently crosslink the probe to its target upon photoirradiation, allowing for more robust target identification.

The development of such molecular probes derived from this compound would be a critical step in definitively identifying its molecular target(s) and validating its mechanism of action in situ. The table below lists examples of molecular probes based on the quinazoline scaffold.

Probe TypeQuinazoline ScaffoldReporter GroupApplicationReference
Fluorescent ProbeQuinazolineCoumarin, Fluoresceinα1-Adrenergic Receptor Imaging nih.gov
Activity-Based ProbeEngineered QuinazolineAlkyne tagTarget Identification in Bacteria researchgate.net

Future Directions and Emerging Research Avenues for 4 4 Methylphenyl Sulfanyl Quinazoline Research

Development of Novel and Highly Efficient Synthetic Methodologies for Library Generation

The creation of large, diverse libraries of chemical compounds is fundamental to modern drug discovery. For 4-[(4-Methylphenyl)sulfanyl]quinazoline and its analogues, the development of novel and efficient synthetic strategies is a paramount future objective. While traditional methods like the Bischler cyclization have been foundational, future efforts will likely focus on methodologies that offer higher throughput, greater molecular diversity, and improved environmental sustainability. nih.gov

Techniques such as ultrasound-assisted synthesis and phase-transfer catalysis are being explored to accelerate reaction times and improve yields under milder conditions. nih.gov Moreover, powerful cross-coupling reactions, including the Sonogashira and Suzuki-Miyaura reactions, provide robust tools for creating π-extended conjugated systems, which can be crucial for tuning the electronic and biological properties of quinazoline (B50416) derivatives. researchgate.netresearchgate.net The future challenge lies in adapting these and other modern synthetic methods for combinatorial chemistry platforms, enabling the rapid generation of extensive libraries of this compound analogues. This will be essential for systematically exploring the structure-activity relationships (SAR) that govern their biological effects.

Exploration of New Biological Targets and Disease Areas for Mechanistic Investigation

The quinazoline core is present in numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. mdpi.comnih.govsemanticscholar.org Many existing quinazoline-based drugs, such as gefitinib and erlotinib, function by inhibiting specific protein kinases like the epidermal growth factor receptor (EGFR). nih.govnih.govnih.gov

A significant future avenue for this compound research is the exploration of novel biological targets. Given the scaffold's versatility, it is plausible that its derivatives could modulate the activity of other enzyme classes or receptor families. Systematic screening of this compound analogue libraries against diverse target panels could uncover unexpected activities.

Promising areas for investigation include:

Neurodegenerative Diseases: Recent studies have highlighted the potential of quinazoline derivatives in the context of Alzheimer's disease, targeting enzymes like cholinesterases and β-secretase, as well as processes like β-amyloid aggregation. mdpi.comnih.gov

Infectious Diseases: With the rise of antimicrobial resistance, there is a pressing need for new therapeutic agents. The quinazoline scaffold has shown promise against various bacterial, fungal, and viral pathogens. mdpi.com

Inflammation and Immunology: The anti-inflammatory potential of quinazolines is well-documented, and future work could explore their effects on specific components of the immune system, such as cytokines and their receptors. mdpi.comresearchgate.net

Beyond identifying new targets, detailed mechanistic studies will be crucial to understand precisely how these molecules exert their effects at a molecular level, paving the way for more rational drug design.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.gov These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers, thereby accelerating the design-make-test-analyze cycle.

For this compound, AI and ML can be applied in several ways:

Predictive Modeling: ML algorithms can be trained on existing data from quinazoline libraries to build models that predict the biological activity, toxicity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of novel, untested analogues.

De Novo Design: Generative AI models can design entirely new this compound derivatives that are optimized for specific properties, such as high potency against a particular biological target and a favorable safety profile.

Synthesis Planning: AI can assist chemists by predicting viable and efficient synthetic routes for novel compound designs, saving time and resources in the laboratory.

By harnessing the power of AI and ML, researchers can more effectively navigate the vast chemical space of possible this compound derivatives to identify promising drug candidates more quickly and with a higher probability of success. nih.gov

Application of this compound Analogues as Chemical Probes for Biological System Interrogation

Chemical probes are small molecules designed to selectively interact with a specific biological target, allowing researchers to study that target's function within a complex biological system. An analogue of this compound that demonstrates high potency and selectivity for a particular protein could serve as an excellent starting point for the development of a chemical probe.

To be effective, such a compound would typically be modified by attaching a reporter tag, such as:

A fluorescent dye for visualizing the target's location within cells using microscopy.

A biotin tag for affinity purification of the target protein and its binding partners.

A photo-crosslinking group to permanently link the probe to its target upon light activation.

Developing chemical probes from the this compound scaffold would provide invaluable tools for basic biological research, helping to elucidate the roles of new or poorly understood proteins in health and disease.

Advanced Computational Methods for Predictive Modeling of Compound Behavior

Beyond the AI and ML approaches discussed earlier, other advanced computational methods offer powerful ways to predict and understand the behavior of this compound at an atomic level. These in silico techniques provide insights that can guide experimental work.

Key methods include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, helping to understand the basis of its activity and providing a foundation for structure-based drug design. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, revealing the dynamic nature of the interaction between a compound and its biological target. This can provide a more accurate picture of binding affinity and the conformational changes that may occur upon binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models correlate the three-dimensional properties of molecules with their biological activity, enabling the prediction of potency for new analogues. nih.gov

These computational tools are essential for prioritizing which novel this compound derivatives to synthesize and test, thereby optimizing the use of resources in the drug discovery process.

Exploration of Material Science Applications for the Quinazoline Scaffold (e.g., Optoelectronic Properties, Polymer Additives)

The unique electronic properties of the quinazoline ring system make it an attractive scaffold for applications beyond medicine, particularly in the field of material science. The fused aromatic structure, which is electron-accepting in nature, allows for the creation of π-extended conjugated systems with interesting photophysical properties. researchgate.net

Future research into this compound and its derivatives could explore their potential as:

Optoelectronic Materials: By incorporating various electron-donating and electron-accepting groups, quinazoline derivatives can be engineered for use in organic light-emitting diodes (OLEDs), organic solar cells, and nonlinear optical materials. researchgate.netbenthamdirect.combeilstein-journals.org The incorporation of fragments such as carbazole or triphenylamine into the quinazoline scaffold has been shown to be a highly efficient approach for creating materials for OLEDs. researchgate.netresearchgate.net

Sensors: The nitrogen atoms in the pyrimidine (B1678525) ring can be protonated or can coordinate with metal ions, leading to changes in the molecule's fluorescence or color. researchgate.net This property could be exploited to develop sensitive and selective colorimetric sensors for pH or specific metal ions. researchgate.netresearchgate.net

Investigating the material science applications of the this compound scaffold represents a promising research direction that could lead to the development of novel, high-performance materials for a variety of advanced technologies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4-[(4-Methylphenyl)sulfanyl]quinazoline, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves cyclization of 2-aminobenzamide derivatives with sulfanyl-containing reagents. For example, thionation using phosphorus pentasulfide (P₂S₅) can introduce sulfur groups . Optimization includes adjusting reaction temperature (e.g., 80–120°C), solvent polarity (e.g., toluene or DMF), and catalyst selection (e.g., FeCl₃ for chlorination steps) . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yields (reported up to 85%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies proton and carbon environments, confirming substitution patterns. Infrared (IR) spectroscopy verifies functional groups like C=S (thione, ~1200 cm⁻¹) and aromatic C-H stretches. Mass spectrometry (MS) provides molecular weight validation . High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) .

Q. How does the sulfanyl group influence the reactivity of this compound in substitution reactions?

  • Methodology : The sulfanyl group acts as a nucleophilic site, enabling reactions with electrophiles (e.g., alkyl halides or oxidizing agents). Oxidation with H₂O₂/CH₃COOH yields sulfoxides, while stronger oxidants like KMnO₄ produce sulfones. Thiol-ene "click" chemistry can functionalize the compound for bioconjugation studies .

Advanced Research Questions

Q. How do X-ray crystallography and Density Functional Theory (DFT) studies elucidate the electronic and structural properties of this compound?

  • Methodology : Single-crystal X-ray diffraction (150 K, Cu-Kα radiation) resolves bond lengths (e.g., C–S = 1.76 Å) and dihedral angles (e.g., 85.2° between quinazoline and phenyl rings), confirming planar conformations . DFT calculations (B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps (e.g., 4.2 eV) and Mulliken charges, revealing electron-rich sulfur sites for electrophilic attack .

Q. What strategies resolve contradictions in reported biological activities (e.g., anti-proliferative vs. anti-inflammatory) of this compound derivatives?

  • Methodology : Cross-validate assays using standardized cell lines (e.g., MCF-7 for cancer, RAW 264.7 for inflammation) and control compounds (e.g., doxorubicin, dexamethasone). Quantify IC₅₀ values via MTT assays and compare pharmacokinetic parameters (e.g., logP, bioavailability) to identify structure-activity relationships . Contradictions may arise from impurity levels (>5%), resolved via HPLC-MS .

Q. How can electrochemical studies inform the redox behavior of this compound in medicinal applications?

  • Methodology : Cyclic voltammetry (0.1 M TBAPF₆ in acetonitrile) reveals quasi-reversible oxidation peaks (Epa = +0.65 V vs. Ag/AgCl), attributed to ferrocene moieties in derivatives . Correlate redox potentials with radical scavenging activity (e.g., DPPH assays) to assess antioxidant potential .

Q. What role does the methylphenyl group play in modulating the crystallinity and solubility of this compound?

  • Methodology : Powder X-ray diffraction (PXRD) shows increased crystallinity (sharp peaks at 2θ = 12.5°, 25.3°) compared to non-methylated analogs. Solubility tests in DMSO/water mixtures (1:4 v/v) indicate logP = 2.8, suitable for lipid membrane penetration. Methyl groups enhance thermal stability (TGA: decomposition >250°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.